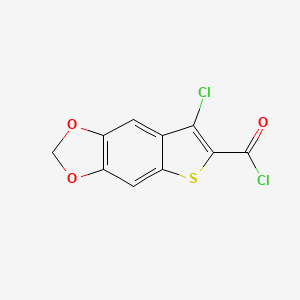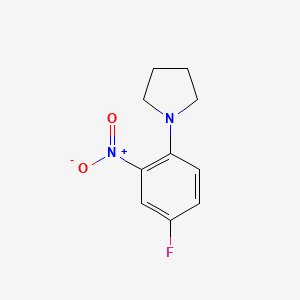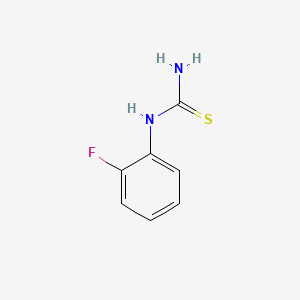
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is an organic compound with the molecular formula C({10})H({4})Cl({2})O({3})S and a molecular weight of 275.11 g/mol . This compound is characterized by the presence of a benzothiophene core, which is a fused ring system containing both benzene and thiophene rings, substituted with a chloro group and a methylenedioxy group. The carbonyl chloride functional group makes it a reactive intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-chlorothiophene and a methylenedioxybenzene derivative.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the benzothiophene derivative with phosgene (COCl(_{2})) under controlled conditions. This reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Safety measures are crucial due to the use of hazardous reagents like phosgene.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Oxidation and Reduction: The benzothiophene core can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Electrophilic Aromatic Substitution: The chloro and methylenedioxy groups can influence the reactivity of the benzothiophene ring towards electrophiles.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the carbonyl chloride group.
Oxidizing Agents: Reagents like potassium permanganate (KMnO({3})) can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH({4})) are typical reducing agents.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
Oxidized and Reduced Derivatives: Depending on the specific oxidizing or reducing conditions used.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride has several applications in scientific research:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research:
Material Science: Investigated for its properties in the development of new materials, such as polymers and advanced composites.
Biological Studies: Used in studies involving enzyme inhibition and receptor binding due to its reactive carbonyl chloride group.
Wirkmechanismus
The mechanism of action of 3-chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biological molecules, potentially altering their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-5,6-methylenedioxybenzothiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
5,6-Methylenedioxybenzothiophene-2-carbonyl chloride: Lacks the chloro substituent, affecting its reactivity and applications.
3-Chloro-5,6-methylenedioxybenzothiophene: Lacks the carbonyl chloride group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride is unique due to the combination of its reactive carbonyl chloride group and the electron-donating methylenedioxy group. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
IUPAC Name |
7-chlorothieno[2,3-f][1,3]benzodioxole-6-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3S/c11-8-4-1-5-6(15-3-14-5)2-7(4)16-9(8)10(12)13/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQHQQCOXOFRNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=C(S3)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What kind of reactions can 3-Chloro-5,6-methylenedioxybenzothiophene-2-carbonyl chloride undergo?
A1: This compound possesses a reactive carbonyl chloride group, making it a versatile building block for synthesizing various thieno[2,3-f]-1,3-benzodioxole derivatives. [] As demonstrated in the research, similar compounds readily react with:
- Amines: Forming amides, potentially with aromatic or heterocyclic amines, similar to the formation of compounds 3a-c, 4a, 4b, and 5 described in the paper. []
- Potassium Thiocyanate: Yielding the corresponding isothiocyanate derivative, analogous to compound 6. []
- Alcohols: Undergoing esterification to form esters, as exemplified by the synthesis of compound 7 using ethanol. []
- Sodium Azide: Reacting to generate the acyl azide, similar to compound 9, which can further react to form various heterocyclic compounds. []
Q2: Do these thieno[2,3-f]-1,3-benzodioxole derivatives exhibit any biological activity?
A2: While the specific biological activity of this compound is not addressed in the research, the papers highlight the promising antibacterial and antifungal activities of some synthesized thieno[2,3-f]-1,3-benzodioxole derivatives. [] This suggests that modifications to the core structure, such as those achieved through reactions with the carbonyl chloride group, can influence biological activity. Further research is needed to evaluate the specific activity of this compound and its derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride](/img/structure/B1349812.png)




![1-Thia-4-azaspiro[4.5]decan-3-one](/img/structure/B1349822.png)


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)



